molecular formula C18H18BrN3OS B12010545 2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 765281-62-7

2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12010545
CAS No.: 765281-62-7
M. Wt: 404.3 g/mol
InChI Key: DIXVFFMRDZGRFF-UDWIEESQSA-N
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Description

2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a complex organic compound that belongs to the class of thiosemicarbazones.

Preparation Methods

The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-(Allyloxy)-5-bromobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression . The specific molecular targets and pathways involved depend on the biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other similar compounds, such as:

  • 2-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 4-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 2-(Allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone

These compounds share similar structural features but differ in the position of the allyloxy group or the presence of other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

765281-62-7

Molecular Formula

C18H18BrN3OS

Molecular Weight

404.3 g/mol

IUPAC Name

1-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C18H18BrN3OS/c1-3-9-23-17-8-7-15(19)11-14(17)12-20-22-18(24)21-16-6-4-5-13(2)10-16/h3-8,10-12H,1,9H2,2H3,(H2,21,22,24)/b20-12+

InChI Key

DIXVFFMRDZGRFF-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OCC=C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OCC=C

Origin of Product

United States

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